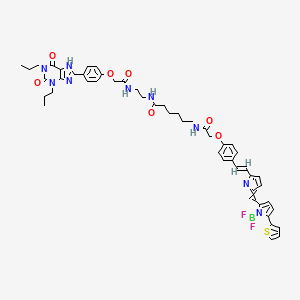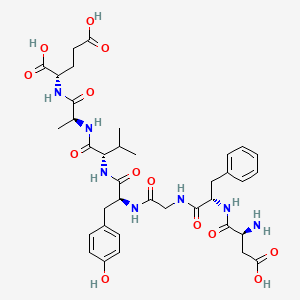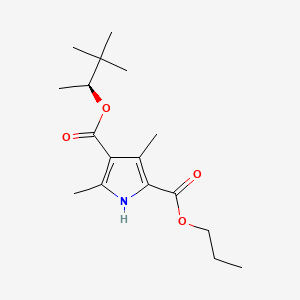![molecular formula C20H28N2O3S B10771179 [3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3H]SB-733993 is a radiolabeled compound used primarily in scientific research to study glycine transporters, specifically GlyT-1. Glycine transporters play a crucial role in regulating glycine levels in the brain, which is essential for proper neurotransmission and functioning of the N-methyl-D-aspartate (NMDA) receptors .
Vorbereitungsmethoden
The synthesis of [3H]SB-733993 involves several steps, including the incorporation of tritium ([3H]) into the compound. The synthetic route typically starts with the preparation of the non-radioactive precursor, followed by tritiation using a suitable tritium source under specific reaction conditions. Industrial production methods for radiolabeled compounds like [3H]SB-733993 require stringent controls to ensure the purity and specific activity of the final product .
Analyse Chemischer Reaktionen
[3H]SB-733993 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[3H]SB-733993 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neurotransmitter Studies: It is used to study the binding and transport of glycine in the brain, which is crucial for understanding neurotransmission and the functioning of NMDA receptors.
Drug Development: It helps in the development of new drugs targeting glycine transporters, which could be potential treatments for neurological disorders like schizophrenia.
Biological Research: It is used in various biological assays to study the distribution and function of glycine transporters in different tissues.
Wirkmechanismus
The mechanism of action of [3H]SB-733993 involves its binding to glycine transporters, specifically GlyT-1. By binding to these transporters, it helps in studying the regulation of glycine levels in the brain. Glycine acts as a co-agonist at NMDA receptors, and its proper regulation is essential for normal brain function. The molecular targets and pathways involved include the glycine transporters and the NMDA receptor-mediated neurotransmission pathway .
Vergleich Mit ähnlichen Verbindungen
[3H]SB-733993 is similar to other radiolabeled glycine transporter inhibitors like [3H]GSK931145. Both compounds show similar binding affinities for GlyT-1 and are used in similar research applications. [3H]SB-733993 is unique in its specific binding properties and its use in studying the pharmacological profiles of GlyT-1 inhibitors .
Similar Compounds
- [3H]GSK931145
- [3H]CHIBA-3007
- SSR504734
- NFPS/ALX5407
- LY2365109
- Org24598
Eigenschaften
Molekularformel |
C20H28N2O3S |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[(2S)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxypropyl]-4-tritionaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H28N2O3S/c1-15-7-5-8-16(2)22(15)14-18(23)13-21-26(24,25)20-12-6-10-17-9-3-4-11-19(17)20/h3-4,6,9-12,15-16,18,21,23H,5,7-8,13-14H2,1-2H3/t15-,16+,18-/m1/s1/i10T |
InChI-Schlüssel |
GJXFPIGLCXZHTN-LDHSEPLKSA-N |
Isomerische SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC[C@H](CN3[C@@H](CCC[C@@H]3C)C)O |
Kanonische SMILES |
CC1CCCC(N1CC(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)
![[3H]robalzotan](/img/structure/B10771105.png)


![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B10771130.png)

![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)

![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)

![[125I]Abopx](/img/structure/B10771158.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)